Atalafoline

Cytotoxicity Hepatoma Leukemia

Acridone alkaloid research requires a reliable negative control to isolate structure-activity relationships. Atalafoline (CAS 107259-49-4) provides a chemically similar but biologically inert comparator-sharing the acridone scaffold while lacking cytotoxicity (inactive against SMMC-7721 & K562) and anti-allergic activity of co-isolated analogs. • Ideal negative control for SAR studies • XlogP 2.90 for aqueous compatibility vs. prenylated analogs (XlogP 6.30) • ≥3-year stability at -20°C for multi-year programs

Molecular Formula C17H17NO6
Molecular Weight 331.32 g/mol
CAS No. 107259-49-4
Cat. No. B011924
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAtalafoline
CAS107259-49-4
Synonymsatalafoline
N-methyl-1,3-dihydroxy-2,5,6-trimethoxyacridine-9-one
Molecular FormulaC17H17NO6
Molecular Weight331.32 g/mol
Structural Identifiers
SMILESCN1C2=CC(=C(C(=C2C(=O)C3=C1C(=C(C=C3)OC)OC)O)OC)O
InChIInChI=1S/C17H17NO6/c1-18-9-7-10(19)16(23-3)15(21)12(9)14(20)8-5-6-11(22-2)17(24-4)13(8)18/h5-7,19,21H,1-4H3
InChIKeySMZNQRJKSRSJJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Atalafoline (CAS 107259-49-4) Procurement Guide: Verifiable Differentiation from Acridone Alkaloid Analogs


Atalafoline (CAS 107259-49-4, C17H17NO6, MW 331.32) is an acridone alkaloid first isolated from the roots of Atalantia buxifolia (Rutaceae) [1]. It is characterized by a N-methyl-1,3-dihydroxy-2,5,6-trimethoxyacridine-9-one core structure [2], which differentiates it from other in-class alkaloids through its specific substitution pattern. While acridone alkaloids as a class are known for diverse biological activities including cytotoxic, anti-allergic, and antimicrobial effects [3], the procurement value of Atalafoline is defined by its specific chemical and biological profile relative to close structural analogs like Atalaphylline, Atalafoline-B, and N-methylatalaphylline.

Atalafoline (CAS 107259-49-4): Why In-Class Acridone Alkaloids Cannot Be Interchanged


The acridone alkaloid class encompasses a wide structural diversity that directly impacts biological activity, solubility, and experimental reproducibility. For instance, while Atalaphylline (C23H25NO4, MW 379.40) and N-methylatalaphylline contain prenyl groups that enhance lipophilicity and cellular uptake [1], Atalafoline's trimethoxy substitution pattern results in a lower predicted XlogP of 2.90 compared to Atalaphylline's XlogP of 6.30 [2], fundamentally altering its solubility profile and bioactivity. Furthermore, the absence of the C-5 hydroxyl group in Atalafoline, which is critical for the antiproliferative activity of compounds like 5-hydroxy-N-methylseverifoline [3], means that substituting Atalafoline with a structurally similar but biologically divergent analog can lead to confounding experimental outcomes. Procurement decisions must therefore be based on specific, verifiable property and activity data.

Atalafoline (CAS 107259-49-4) Quantitative Differentiation Evidence vs. Key Analogs


Absence of Detectable Cytotoxicity in Hepatic and Leukemic Models vs. Active Analogs

In a comprehensive cytotoxicity screening of nine compounds isolated from Atalantia buxifolia roots, Atalafoline (compound 7) did not show detectable cytotoxic activity against human hepatoma SMMC-7721 cells or chronic myelogenous leukemia K562 cells [1]. In contrast, co-isolated compounds 1 (buxifoliadine A) and 8 (aurapten) exhibited cytotoxic activity towards SMMC-7721 cells, and compound 3 (5-hydroxy-N-methylseverifoline) showed significant inhibitory activity towards K562 cells under identical MTT assay conditions [1]. This lack of activity is a key differentiating feature for researchers seeking non-cytotoxic acridone alkaloids for mechanistic studies, control experiments, or applications where cytotoxicity is an undesirable confounding factor.

Cytotoxicity Hepatoma Leukemia

Lower Predicted Lipophilicity (XlogP) Enables Distinct Solubility Profile vs. Prenylated Analogs

Atalafoline's predicted XlogP value is 2.90, which is significantly lower than the XlogP of 6.30 predicted for the structurally related acridone alkaloid Atalaphylline [1]. This difference is primarily due to Atalaphylline's two prenyl (3-methylbut-2-enyl) substituents at the C-2 and C-4 positions [2], which dramatically increase lipophilicity. Lower lipophilicity correlates with improved aqueous solubility and potentially different pharmacokinetic behavior. Atalafoline is experimentally soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone , whereas the highly lipophilic nature of prenylated analogs may restrict their utility in aqueous biological assays without the use of specific solubilizing agents.

Lipophilicity XlogP Solubility

Absence of Anti-Allergic Activity in RBL-2H3 Cells vs. Active Acridone Analogs

Atalafoline was not among the acridone alkaloids exhibiting appreciable anti-allergic activity in a RBL-2H3 cell degranulation model [1]. In a study evaluating 13 acridone alkaloids from Atalantia monophylla, compounds 2 (N-methylcyclo-atalaphylline-A), 5 (buxifoliadine-E), and 8 (citrusinine-I) possessed IC50 values of 40.1, 6.1, and 18.7 µM, respectively, for inhibiting β-hexosaminidase release [1]. The lack of reported activity for Atalafoline, which shares a core acridone scaffold but lacks specific prenyl and hydroxyl substitution patterns, indicates that it does not interact with the same anti-allergic targets. This provides a clear, negative differentiation for researchers seeking to avoid off-target immunomodulatory effects.

Anti-allergic RBL-2H3 Immunomodulation

Storage Stability Profile: Verified Long-Term Powder Stability at -20°C

Atalafoline, when stored as a powder at -20°C in a desiccated environment, is stable for up to 3 years according to vendor technical datasheets . This is consistent with the stability profiles of other acridone alkaloids like Atalaphylline, which is also recommended for storage at -20°C for 3 years . However, Atalafoline demonstrates a specific post-dissolution stability: stock solutions stored at -80°C are stable for up to 1 year, whereas solutions stored at -20°C should be used within 1 month . This defined stability window is crucial for planning long-term experiments and minimizing reagent waste, and it provides a clear, vendor-verified benchmark for procurement and inventory management.

Stability Storage Procurement

Atalafoline (CAS 107259-49-4) Recommended Research Applications Based on Quantitative Differentiation


Use as a Structurally Related, Non-Cytotoxic Control in Acridone Alkaloid Studies

Based on the direct head-to-head comparison showing Atalafoline's lack of cytotoxicity against SMMC-7721 and K562 cells, while co-isolated acridones exhibit clear activity [1], Atalafoline is an ideal negative control or reference compound. It can be used in parallel with cytotoxic acridone alkaloids to isolate structure-activity relationships and confirm that observed effects are due to specific structural features rather than general acridone scaffold toxicity. Procurement of Atalafoline for this purpose ensures a chemically similar but biologically inert comparator, reducing experimental variability.

Mechanistic Studies Requiring a Non-Immunomodulatory Acridone Scaffold

The evidence that Atalafoline lacks the anti-allergic activity observed for other acridone alkaloids in the RBL-2H3 model [1] makes it a suitable candidate for studies where immunomodulation is a confounding factor. Researchers investigating other potential bioactivities of the acridone scaffold—such as antimicrobial or enzyme inhibition—can utilize Atalafoline to minimize off-target effects, ensuring that any observed biological response is more likely attributable to the primary mechanism under investigation.

Chemical Biology Studies Benefiting from Lower Lipophilicity and Improved Solubility

The significantly lower predicted XlogP of Atalafoline (2.90) compared to prenylated analogs like Atalaphylline (6.30) [1] indicates superior aqueous compatibility. This property, combined with its verified solubility in common organic solvents [2], makes Atalafoline a preferred choice for in vitro assays where high concentrations of lipophilic compounds may precipitate or require DMSO concentrations that interfere with cellular function. Procurement for such applications reduces the technical burden of formulation and improves assay reproducibility.

Long-Term Studies Requiring a Chemically Stable Acridone Reference Standard

Vendor-verified data confirm that Atalafoline powder is stable for up to 3 years when stored at -20°C in a desiccated environment [1]. This long-term stability profile supports its use as a reference standard in multi-year research programs, quality control workflows, and method development. The defined stability window for stock solutions also provides clear guidelines for experimental planning, minimizing the risk of degradation-related artifacts in long-term or repeated assays.

Technical Documentation Hub

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